2-(1,3-Dithiolan-2-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

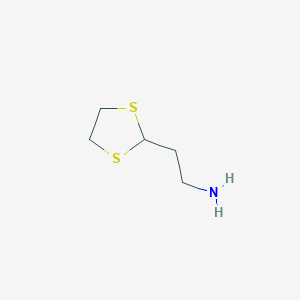

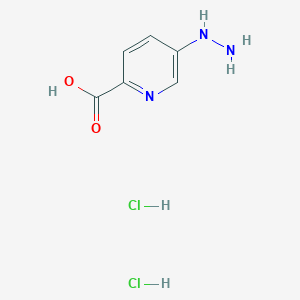

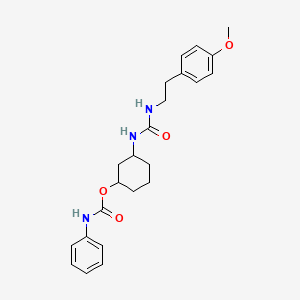

2-(1,3-Dithiolan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H11NS2 . It is a building block that can be used in various chemical reactions .

Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study also mentioned the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .Molecular Structure Analysis

The molecular weight of this compound is 149.28 . The molecular structure consists of a 1,3-dithiolane ring attached to an ethan-1-amine group .Chemical Reactions Analysis

1,3-Dithiolanes can undergo various chemical reactions. They can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .科学的研究の応用

Synthesis and Chemical Reactions

"2-(1,3-Dithiolan-2-yl)ethan-1-amine" plays a crucial role in various synthetic pathways and chemical reactions. It has been used in the synthesis of cyclic dithio-carbenium ion salts, which are further converted into ketene dithioacetals through deprotonation with tertiary amines, indicating its utility in synthesizing complex organic compounds (Okuyama, 1982). Additionally, this compound serves as an electrophilic dithiolanylating reagent, showcasing its ability to facilitate aromatic substitutions and yield C-dithiolanylated products, which are further processed into aldehydes (Hiratani, Nakai, & Okawara, 1973).

Conversion to Ketene Dithioacetals and Ortho Esters

The conversion of various 2-substituted 1,3-dithiolan-2-ylium perchlorates into ketene dithioacetals and ortho esters has been demonstrated, highlighting the compound's flexibility in organic synthesis. This process involves treatments with triethylamine, showcasing the structural diversity achievable through reactions involving "this compound" (Okuyama, Fujiwara, & Fueno, 1986).

Insecticidal Activity

Research into 1,3-dithiolane-containing nitromethene compounds, synthesized through reactions involving "this compound", has uncovered moderate insecticidal activity against Aphis craccivora. This suggests potential applications in developing neonicotinoid insecticides, with structure-activity relationships providing insights into the design of more effective compounds (Li, Tian, Xu, & Wang, 2013).

Quantum Chemical Studies

Quantum chemical studies on the addition of ethane-1,2-dithiol to 4-hydroxy-4-methylpent-2-ynenitrile have elucidated mechanisms of nucleophilic addition involving "this compound", further highlighting the compound's role in understanding organic reaction pathways at a molecular level (Chirkina, Mal’kina, Ushakov, & Krivdin, 2016).

Safety and Hazards

特性

IUPAC Name |

2-(1,3-dithiolan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJHWKQEVUWJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)

![N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2638080.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2638083.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)

![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)

![Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2638089.png)